![molecular formula C14H14O3 B14489770 1a-tert-Butyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione CAS No. 63534-42-9](/img/structure/B14489770.png)
1a-tert-Butyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1a-tert-Butyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione is a complex organic compound with a unique structure that includes a naphthoquinone core fused with an oxirane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1a-tert-Butyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione typically involves the reaction of naphthoquinone derivatives with suitable epoxidizing agents. One common method includes the use of tert-butyl hydroperoxide in the presence of a catalyst to achieve the epoxidation of the naphthoquinone core .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1a-tert-Butyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphthoquinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles such as amines and thiols are used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Diols.
Substitution: Halogenated or nucleophile-substituted naphthoquinone derivatives.
Aplicaciones Científicas De Investigación
1a-tert-Butyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1a-tert-Butyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, inhibiting or activating biological pathways. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with cellular components .
Comparación Con Compuestos Similares
Similar Compounds
1a,7a-Dihydronaphtho[2,3-b]oxirene-2,7-dione: Lacks the tert-butyl group, resulting in different reactivity and applications.
1a-Methyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione: Contains a methyl group instead of a tert-butyl group, leading to variations in its chemical behavior.
Uniqueness
1a-tert-Butyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione is unique due to the presence of the tert-butyl group, which enhances its stability and alters its reactivity compared to similar compounds. This makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry.
Propiedades
Número CAS |
63534-42-9 |
|---|---|
Fórmula molecular |
C14H14O3 |
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
1a-tert-butyl-7aH-naphtho[2,3-b]oxirene-2,7-dione |
InChI |
InChI=1S/C14H14O3/c1-13(2,3)14-11(16)9-7-5-4-6-8(9)10(15)12(14)17-14/h4-7,12H,1-3H3 |
Clave InChI |
TUKDZDOHWZSJRJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C12C(O1)C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


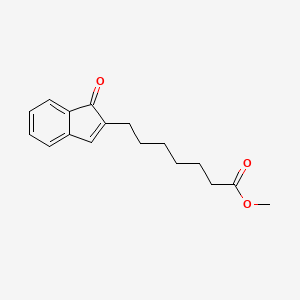
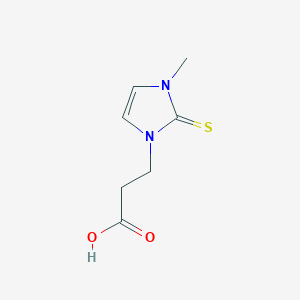
![8-Methyl-8-azabicyclo[3.2.1]oct-2-yl 2-cyclopentyl-2-hydroxy-3-pentynoate](/img/structure/B14489709.png)
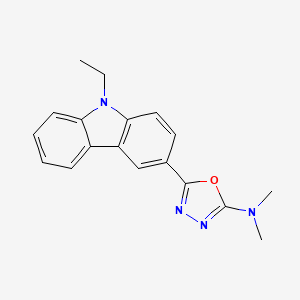
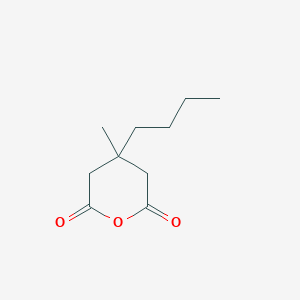
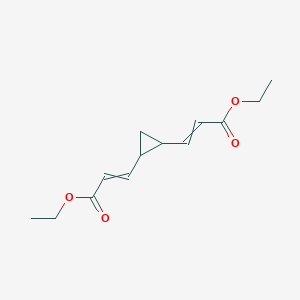


![1,2-Dimethyl-3-(4-nitrophenyl)benzo[F]quinoline](/img/structure/B14489742.png)
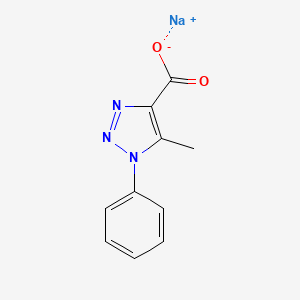

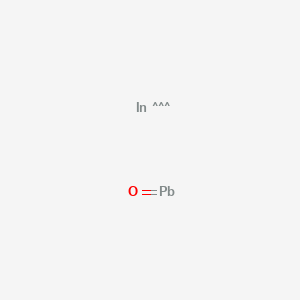
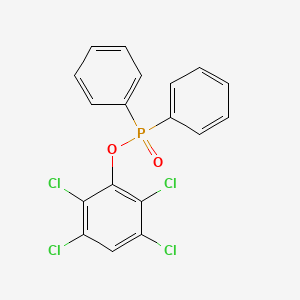
![8-Tert-butyl-1,4-dithiaspiro[4.5]decane](/img/structure/B14489775.png)
